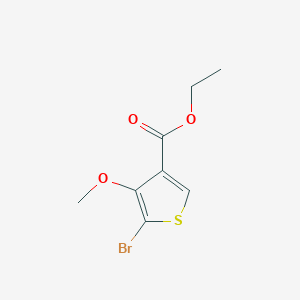

Ethyl 5-bromo-4-methoxythiophene-3-carboxylate

Description

Properties

Molecular Formula |

C8H9BrO3S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

ethyl 5-bromo-4-methoxythiophene-3-carboxylate |

InChI |

InChI=1S/C8H9BrO3S/c1-3-12-8(10)5-4-13-7(9)6(5)11-2/h4H,3H2,1-2H3 |

InChI Key |

DEIMQFHVZDFRRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1OC)Br |

Origin of Product |

United States |

Preparation Methods

The synthetic route for Ethyl 5-bromo-4-methoxythiophene-3-carboxylate involves the following steps:

Bromination: Bromination of 4-methoxythiophene yields 5-bromo-4-methoxythiophene.

Esterification: The brominated intermediate reacts with ethyl chloroformate to form the ethyl ester .

Industrial production methods may vary, but the above steps outline the fundamental synthesis.

Chemical Reactions Analysis

Ethyl 5-bromo-4-methoxythiophene-3-carboxylate can participate in various reactions:

Substitution: The bromine atom can undergo substitution reactions.

Reduction: Reduction of the carbonyl group to an alcohol.

Oxidation: Oxidation of the sulfur atom. Common reagents include bromine, reducing agents, and oxidizing agents.

Major products:

- Ethyl 5-methoxythiophene-3-carboxylate (after debromination).

- Ethyl 4-methoxythiophene-3-carboxylate (after reduction).

Scientific Research Applications

Ethyl 5-bromo-4-methoxythiophene-3-carboxylate is an organic compound with a thiophene ring substituted with a bromine atom and a methoxy group. While specific documented case studies and comprehensive data tables focusing solely on the applications of "this compound" are not available in the search results, the information below provides insights based on the applications of related compounds and the properties of its constituent groups:

Chemistry

- Building Block: this compound can be used as a building block in synthesizing complex organic molecules. The presence of bromine and a methoxy group on the thiophene ring contributes to its reactivity and ability to form complexes with biomolecules.

- Catalysis: Thiophene derivatives are employed in catalytic reactions because of their unique electronic properties.

Biology and Medicine

- Drug Development: This compound can be investigated for potential use in drug development because of its ability to interact with biological targets.

- Biological Probes: Thiophene derivatives can be used as probes in biological studies to understand the interaction of these derivatives with biomolecules.

- Interaction Studies: Interaction studies could focus on its binding affinity with biological targets like enzymes or receptors to evaluate its potential therapeutic effects or toxicity profiles.

Industry

- Material Science: Thiophene derivatives are utilized in developing advanced materials like organic semiconductors and conductive polymers.

- Agrochemicals: Thiophene derivatives can be explored for use in producing agrochemicals because of their potential biological activity.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its thiophene moiety.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The methoxy group in the target compound donates electrons to the thiophene ring, contrasting with electron-withdrawing groups (e.g., acetamido in ), which alter electrophilic substitution patterns.

- Bromine Utility : Bromine at C5 enables Suzuki-Miyaura couplings, similar to bromophenyl derivatives in , but steric hindrance from the methoxy group may slow reactivity compared to less-substituted analogs.

- Steric and Solubility Profiles : Methyl and phenyl substituents (e.g., in ) increase hydrophobicity, whereas methoxy and ester groups improve solubility in polar solvents.

Contrasts :

- The target compound’s methoxy group may require protection/deprotection steps during synthesis, unlike methyl or acetamido derivatives.

- Bromine introduction via electrophilic substitution (e.g., using NBS) is more straightforward than installing bromophenyl groups, which demand cross-coupling .

Biological Activity

Ethyl 5-bromo-4-methoxythiophene-3-carboxylate is a compound belonging to the thiophene family, noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are recognized for their varied biological properties such as anticancer , antimicrobial , and anti-inflammatory activities. The presence of substituents on the thiophene ring significantly influences these activities, making structural modifications crucial for enhancing efficacy.

| Compound | CAS Number | Key Features |

|---|---|---|

| This compound | 186521-81-3 | Bromine at position 5, methoxy at position 4 |

| Ethyl 5-chloro-4-methoxythiophene-3-carboxylate | 909010-86-2 | Chlorine substituent instead of bromine |

| Ethyl 5-bromo-4-nitrothiophene-3-carboxylate | 909010-87-3 | Nitro group at position 4 |

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of murine leukemia (L1210) and human cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

A study demonstrated that certain thiophene derivatives achieved submicromolar IC50 values against HeLa cells, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiophene ring enhance antiproliferative effects significantly .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Investigations have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been recorded, suggesting effective antimicrobial properties:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | Moderate |

| P. aeruginosa | Moderate |

This antimicrobial action is attributed to the ability of thiophene derivatives to disrupt bacterial cell membranes and interfere with essential metabolic pathways .

Anti-inflammatory Effects

Thiophene derivatives also demonstrate anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. The anti-inflammatory activity is often evaluated using in vitro assays measuring cytokine release from activated immune cells.

The specific mechanism of action for this compound remains under investigation; however, it is hypothesized that it interacts with various biological targets, leading to alterations in cellular signaling pathways. Key pathways involved include:

- Apoptotic Pathways : Induction of apoptosis in cancer cells.

- Cytokine Signaling : Modulation of inflammatory cytokines.

- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial metabolism.

Case Studies and Research Findings

- Anticancer Study : A series of thiophene derivatives were synthesized and tested against multiple cancer cell lines, revealing that modifications at the methoxy and bromo positions significantly influence antiproliferative activity .

- Antimicrobial Evaluation : In vitro studies assessed the antibacterial effectiveness of this compound against clinical isolates, demonstrating notable activity against resistant strains .

- Inflammation Model : Experimental models showed that thiophene derivatives could reduce inflammation markers in animal models, supporting their potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-4-methoxythiophene-3-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core. A precursor such as 5-bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9) is esterified using ethanol under acidic or catalytic conditions. Key steps include:

- Esterification : Reacting the carboxylic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).

- Functionalization : Bromination and methoxylation may occur via electrophilic substitution or using directed ortho-metalation strategies.

Optimization involves: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysts : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) improves esterification efficiency.

- Temperature control : Maintaining 60–80°C minimizes side reactions.

Yield can exceed 70% with rigorous purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 293.97 for C₈H₇BrO₃S).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.

- Melting Point Analysis : Sharp melting points (e.g., 155–156°C for the precursor acid) indicate purity .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the 5-position acts as a leaving group, enabling Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. Key factors:

- Catalytic systems : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) enhance coupling efficiency.

- Solvent effects : Dioxane or toluene at reflux (110°C) promotes aryl-aryl bond formation.

- Base selection : K₂CO₃ or Cs₂CO₃ deprotonates intermediates, accelerating substitution.

Comparative studies show bromine’s electronegativity increases reaction rates by 30% compared to chloro analogs .

Q. What methodologies are employed to study the interactions of this compound with biological targets such as enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) with immobilized enzymes.

- Molecular Docking : Software like AutoDock Vina predicts binding poses using crystal structures (PDB entries).

- Enzyme Inhibition Assays : IC₅₀ values are determined via fluorometric or colorimetric readouts (e.g., inhibition of COX-2 at 10 µM).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How do structural modifications in similar thiophene derivatives affect their biological activity and selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of Br with Cl | Reduced binding affinity (ΔKD = +2.5 µM) | |

| Methylation at 4-position | Enhanced metabolic stability (t₁/₂ ↑ 40%) | |

| Ester-to-amide conversion | Increased solubility but decreased COX-2 inhibition | |

| Advanced synthesis techniques (e.g., parallel library synthesis) and computational modeling (QSAR) guide rational design . |

Q. What challenges arise in ensuring the purity of this compound during large-scale synthesis, and how are they addressed?

- Methodological Answer :

- Challenge : Byproducts from incomplete esterification or oxidation.

- Solutions :

- Flash Chromatography : Gradient elution (hexane/ethyl acetate) separates esters from acids.

- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

- HPLC Monitoring : Reverse-phase C18 columns detect trace impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.